1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride
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Overview
Description
1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H15ClN2OS. It is known for its applications in various scientific fields, including medicinal chemistry and materials science. The compound consists of a benzothiophene moiety linked to a piperazine ring, forming a unique structure that contributes to its diverse chemical properties .
Preparation Methods
The synthesis of 1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride typically involves the reaction of benzothiophene-2-carbonyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Scientific Research Applications
1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(1-Benzothiophene-2-carbonyl)piperidine hydrochloride: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.
1-(1-Benzothiophene-2-carbonyl)morpholine hydrochloride:
1-(1-Benzothiophene-2-carbonyl)pyrrolidine hydrochloride: This compound contains a pyrrolidine ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
1-benzothiophen-2-yl(piperazin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS.ClH/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12;/h1-4,9,14H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZMUKBWPOHAGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3S2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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